molecular formula C15H16N4O4 B2439500 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105233-47-3

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2439500
CAS No.: 1105233-47-3
M. Wt: 316.317
InChI Key: GYCZXIYUELQVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that features a complex structure combining a benzo[d][1,3]dioxole moiety and a pyridazinone group linked via a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazinone intermediate: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling of intermediates: The final step involves the reaction of the benzo[d][1,3]dioxole intermediate with the pyridazinone intermediate in the presence of a urea derivative under controlled conditions, often using a catalyst such as a base or acid to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild heating.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted urea or pyridazinone derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific enzymes or receptors.

    Biochemical Research: Used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the pyridazinone group can interact with active sites or catalytic residues. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiourea: Similar structure but with a thiourea group, potentially offering different reactivity and biological activity.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)carbamate: Contains a carbamate group, which may alter its pharmacokinetic properties.

Uniqueness: 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual interaction potential with hydrophobic and active sites makes it a versatile compound in various research fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-14-3-1-7-17-19(14)8-2-6-16-15(21)18-11-4-5-12-13(9-11)23-10-22-12/h1,3-5,7,9H,2,6,8,10H2,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCZXIYUELQVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.